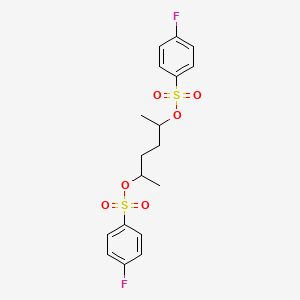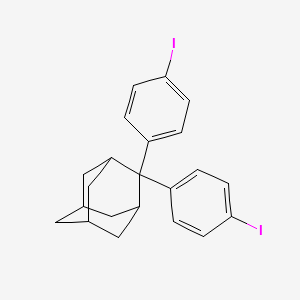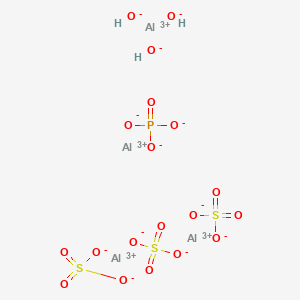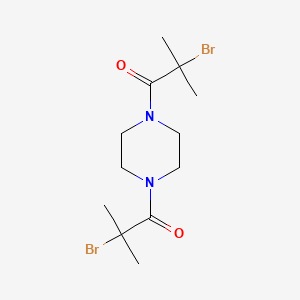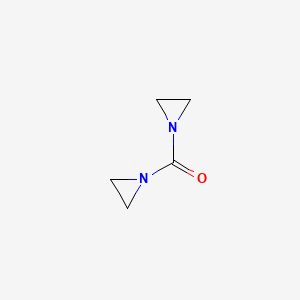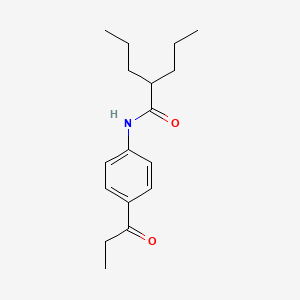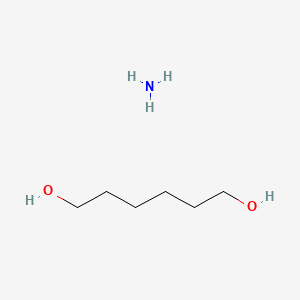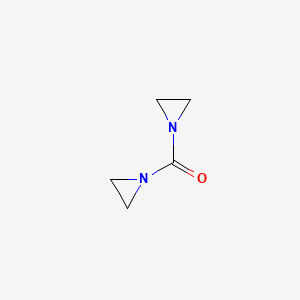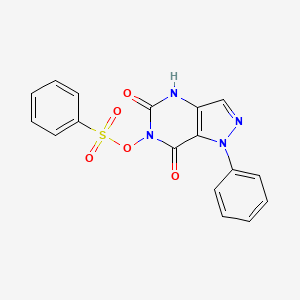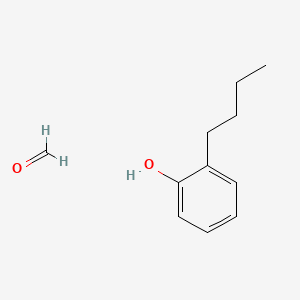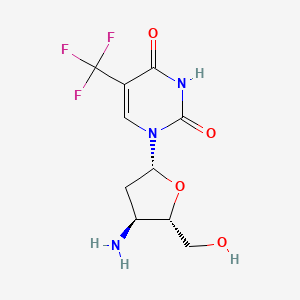
Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- is a modified nucleoside analog
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- involves several steps. One common method includes the introduction of an amino group at the 3’ position of thymidine, followed by the substitution of hydrogen atoms with trifluoromethyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. For instance, the synthesis might involve the use of trifluoromethylating agents and protective groups to ensure the selective modification of the thymidine molecule .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The trifluoromethyl groups can be reduced under specific conditions.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield oxo derivatives, while substitution reactions could introduce various functional groups in place of the trifluoromethyl groups .
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of DNA replication and repair due to its structural similarity to thymidine.
Medicine: Investigated for its potential use in antiviral and anticancer therapies, as it can interfere with DNA synthesis in rapidly dividing cells.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- involves its incorporation into DNA in place of natural thymidine. This incorporation can disrupt normal DNA synthesis and function, leading to the inhibition of cell proliferation. The trifluoromethyl groups enhance the compound’s stability and resistance to enzymatic degradation, making it more effective in its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The natural nucleoside found in DNA.
3’-Amino-3’-deoxy-thymidine: A similar compound without the trifluoromethyl groups.
2’-Deoxy-2’-fluoro-thymidine: Another modified nucleoside with fluorine substitution.
Uniqueness
Thymidine, 3’-amino-3’-deoxy-alpha,alpha,alpha-trifluoro- is unique due to the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
87190-85-0 |
|---|---|
Molekularformel |
C10H12F3N3O4 |
Molekulargewicht |
295.22 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)18)7-1-5(14)6(3-17)20-7/h2,5-7,17H,1,3,14H2,(H,15,18,19)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
XMGRPHZCXLUGMR-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



